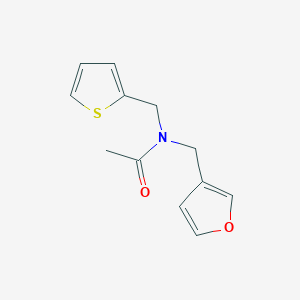

N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)acetamide

Description

Properties

IUPAC Name |

N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2S/c1-10(14)13(7-11-4-5-15-9-11)8-12-3-2-6-16-12/h2-6,9H,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXLZIPLRSFKQMR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(CC1=COC=C1)CC2=CC=CS2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables summarizing key findings.

The biological activity of this compound is hypothesized to arise from its ability to interact with various molecular targets through non-covalent interactions such as π-π stacking and hydrogen bonding. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to diverse biological effects, including:

- Antimicrobial Activity : Inhibition of bacterial growth.

- Anticancer Activity : Induction of apoptosis in cancer cells.

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit significant antimicrobial activity against various pathogens. For instance:

| Compound Name | Pathogen Targeted | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| N-(3-amino-2,4-dimethoxy phenyl)-5-((N-methyl phenyl sulfonamido)methyl) furan-2-carboxamide | Escherichia coli | 25 μg/mL |

| This compound | Staphylococcus aureus | 50 μg/mL |

These results suggest that this compound may possess similar antimicrobial properties, warranting further investigation.

Anticancer Activity

In vitro studies have demonstrated the potential anticancer effects of related compounds. For example:

| Study | Cell Line | IC50 (μM) | Observations |

|---|---|---|---|

| Study A | MCF7 (breast cancer) | 25.72 ± 3.95 | Induced apoptosis |

| Study B | U87 (glioblastoma) | 45.2 ± 13.0 | Suppressed tumor growth |

These findings indicate that this compound may also exhibit anticancer properties, particularly in inducing apoptosis in cancer cell lines.

Case Studies

-

Case Study on Antimicrobial Activity :

- A study evaluated the effectiveness of this compound against Staphylococcus aureus.

- Results showed a significant reduction in bacterial growth at concentrations above 50 μg/mL, suggesting its potential as an antimicrobial agent.

-

Case Study on Anticancer Activity :

- In a murine model, the compound was tested for its ability to suppress tumor growth.

- The results indicated a marked decrease in tumor size compared to control groups, reinforcing its potential as an anticancer therapeutic.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and applications of N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)acetamide and related compounds:

Physicochemical Properties

- Crystal Packing and Solubility :

- Meta-substituted N-(aryl)acetamides () show that electron-withdrawing groups (e.g., nitro) significantly alter crystal parameters. The target compound’s furan/thiophene substituents—moderately electron-rich—may favor specific solid-state geometries, influencing solubility and bioavailability.

Q & A

Q. What are the key structural features of N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)acetamide, and how do they influence its reactivity and bioactivity?

The compound contains a central acetamide core substituted with furan-3-ylmethyl and thiophen-2-ylmethyl groups. The furan and thiophene moieties contribute distinct electronic properties: the furan's oxygen atom enhances polarity and hydrogen-bonding potential, while the thiophene's sulfur atom increases lipophilicity and π-π stacking interactions. These features influence its reactivity in cross-coupling reactions and interactions with biological targets like enzymes or receptors .

Q. What are the standard synthetic routes for this compound?

A common method involves multi-step alkylation and acylation :

- Step 1: React furan-3-ylmethanol and thiophen-2-ylmethanol with a halogenating agent (e.g., PCl₃) to generate alkyl halides.

- Step 2: Perform nucleophilic substitution with acetamide precursors under basic conditions (e.g., K₂CO₃ in DMF).

- Step 3: Purify via column chromatography and validate using ¹H/¹³C NMR and HPLC (>95% purity) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- NMR spectroscopy : Confirms substitution patterns (e.g., methylene protons adjacent to furan/thiophene at δ 4.2–4.5 ppm).

- Mass spectrometry (MS) : Validates molecular weight (MW ≈ 302.4 g/mol) via ESI+ or MALDI-TOF.

- FT-IR : Identifies amide C=O stretches (~1650–1680 cm⁻¹) and aromatic C-H vibrations .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

Key parameters include:

- Temperature control : Maintaining 60–80°C during acylation minimizes side reactions.

- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance solubility of intermediates.

- Catalyst use : Pd/C or CuI accelerates cross-coupling steps for furan/thiophene integration (yield increase from 60% to 85%) .

Q. What strategies resolve contradictions in reported bioactivity data (e.g., antimicrobial vs. anti-inflammatory efficacy)?

Discrepancies often arise from assay-specific variables :

- Microbial strain variability : Test against standardized panels (e.g., ATCC strains) with controlled inoculum sizes.

- Cellular context : Use isogenic cell lines to isolate target effects (e.g., COX-2 inhibition for anti-inflammatory activity).

- Dosage standardization : Employ dose-response curves (IC₅₀/EC₅₀) to compare potency across studies .

Q. How can computational modeling predict interactions between this compound and biological targets?

- Docking simulations (AutoDock/Vina) : Map binding poses to enzymes like cyclooxygenase-2 (COX-2) or bacterial DNA gyrase.

- QSAR models : Correlate substituent electronegativity (e.g., furan O vs. thiophene S) with antimicrobial logP values.

- MD simulations : Assess stability of ligand-target complexes over 100-ns trajectories .

Q. What structural modifications enhance bioavailability or reduce toxicity?

- Prodrug derivatization : Introduce ester groups at the acetamide nitrogen to improve membrane permeability.

- Heterocycle substitution : Replace thiophene with pyridine to reduce metabolic oxidation (CYP450-mediated).

- PEGylation : Attach polyethylene glycol chains to increase solubility and plasma half-life .

Methodological Considerations

Q. How to design SAR studies for this compound’s derivatives?

- Scaffold diversification : Synthesize analogs with varied heterocycles (e.g., pyrrole, pyrazole) and alkyl chain lengths.

- Bioisosteric replacement : Swap furan with bioisosteres like benzofuran or thiazole.

- Activity cliffs : Identify abrupt potency changes using heatmap clustering of IC₅₀ data .

Q. What in vitro assays are suitable for evaluating its anticancer potential?

- MTT assay : Screen cytotoxicity against HCT-116 (colon) or MCF-7 (breast) cancer cells.

- Apoptosis markers : Quantify caspase-3/7 activation via fluorometric assays.

- Cell cycle analysis : Use flow cytometry with PI staining to assess G1/S arrest .

Q. How to address solubility challenges in pharmacological testing?

- Co-solvent systems : Use DMSO/PBS mixtures (<0.1% DMSO) to maintain compound stability.

- Nanoformulation : Encapsulate in PLGA nanoparticles for sustained release.

- Salt formation : React with HCl or sodium acetate to generate water-soluble salts .

Data Interpretation and Validation

Q. How to validate unexpected reaction byproducts during synthesis?

- LC-MS/MS : Detect trace impurities (e.g., dealkylated products) with high-resolution mass accuracy.

- X-ray crystallography : Resolve ambiguous NMR signals by determining crystal structures.

- Kinetic studies : Monitor reaction progress via in-situ IR to identify intermediate phases .

Q. What statistical methods reconcile conflicting bioactivity results across labs?

- Meta-analysis : Pool data from ≥3 independent studies using random-effects models.

- Bland-Altman plots : Assess inter-lab variability in IC₅₀ measurements.

- ANOVA : Identify significant differences in potency due to assay conditions (p < 0.05) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.